2-Hydroxyvaleric acid

Solubility Formulation Physicochemical Properties

Select 2-Hydroxyvaleric acid (CAS 6450-97-1) as your validated α-hydroxy monocarboxylic acid. This medium-chain (C5) chiral building block is the specific substrate for the high-accuracy LDH-C4 staining method (AUC 0.941) and a key urinary biomarker (0-4 µmol/mmol creatinine) for metabolic disorder monitoring. Its superior water solubility (162 g/L) outperforms branched analogs, minimizing DMSO use in assays. Available in racemic or enantiopure forms for sustainable PHA polymer production via patented electrochemical synthesis. Verify application-specific performance before ordering.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 6450-97-1
Cat. No. B7734567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyvaleric acid
CAS6450-97-1
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)O
InChIInChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
InChIKeyJRHWHSJDIILJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyvaleric Acid (CAS 6450-97-1) Physicochemical and Procurement Baseline


2-Hydroxyvaleric acid (2-Hydroxypentanoic acid; C5H10O3) is a medium-chain, α-hydroxy monocarboxylic acid characterized by a five-carbon backbone with a hydroxyl substituent at the α-position. It exists as a racemic mixture unless specified otherwise and is soluble in water, ethanol, and ether . It is naturally present in human biofluids and has been identified as a biomarker for specific metabolic disorders [1]. As a chiral building block, it is available in both racemic and enantiopure forms (e.g., (S)-enantiomer, CAS 41014-93-1), and it is utilized as a monomer for biodegradable polymers, such as polyhydroxyalkanoates (PHAs) [2].

Why 2-Hydroxyvaleric Acid (CAS 6450-97-1) Cannot Be Replaced by In-Class Hydroxy Acid Analogs


Despite belonging to the broad class of α-hydroxy acids, the substitution of 2-hydroxyvaleric acid with seemingly analogous compounds like lactic acid (C3), 2-hydroxybutyric acid (C4), or branched-chain variants such as 2-hydroxyisovaleric acid (HIVA) is not scientifically valid for specific applications. Each compound possesses a distinct combination of chain length and branching, which dictates its metabolic role [1], its function as a specific enzyme substrate [2], and its physical properties, including solubility and pKa, which affect polymer morphology and degradation rates [3]. The quantitative evidence presented below delineates the specific, non-interchangeable performance and functional characteristics of 2-hydroxyvaleric acid.

2-Hydroxyvaleric Acid (CAS 6450-97-1): Quantifiable Differentiation for Procurement Decisions


Superior Solubility of 2-Hydroxyvaleric Acid vs. 2-Hydroxyisovaleric Acid

The water solubility of 2-hydroxyvaleric acid is a key differentiator from its branched-chain analog, 2-hydroxyisovaleric acid (HIVA). 2-Hydroxyvaleric acid demonstrates a calculated water solubility of 162 g/L at 25°C . In contrast, HIVA is described in the literature as 'practically insoluble' in water, a property that limits its utility in aqueous biological assays or formulations requiring high concentration [1].

Solubility Formulation Physicochemical Properties

Demonstrated Diagnostic Accuracy as a Lactate Dehydrogenase C4 (LDH-C4) Substrate

2-Hydroxyvaleric acid functions as a specific substrate for Lactate Dehydrogenase C4 (LDH-C4), enabling a histochemical staining method with high diagnostic accuracy. An improved staining protocol utilizing 2-hydroxyvaleric acid was developed to measure sperm LDH-C4 activity. Receiver operating characteristic (ROC) analysis demonstrated an Area Under the Curve (AUC) of 0.941 for discriminating between low and normal LDH-C4 activity cases, with a sensitivity of 0.912 and a specificity of 0.895 [1]. This substrate specificity and the resulting assay performance are not documented for other common α-hydroxy acids like lactic acid in this context.

Enzymology Diagnostics Sperm Function

Established Baseline Concentration in Human Urine for Metabolomics

In metabolomics and clinical research, 2-hydroxyvaleric acid serves as a quantified endogenous metabolite. Its concentration in normal newborn urine has been established at 0-4 umol/mmol creatinine using 1H-NMR spectroscopy [1]. This defined normal range provides a critical baseline for detecting its elevation in metabolic disorders such as Succinic Acidemia (OMIM 600335) and Propionyl-CoA carboxylase deficiency, where it is a recognized biomarker [2]. For comparative purposes, while many other 2-hydroxy acids are also present in urine, the specific reference range and established disease association for the C5 straight-chain 2-hydroxyvaleric acid are distinct and essential for targeted analysis.

Metabolomics Biomarker Clinical Chemistry

Polymer Precursor with Tunable Properties via Electrochemical Synthesis

2-Hydroxyvaleric acid can be sustainably synthesized from the biomass-derived platform molecule levulinic acid via electrochemical reduction with high selectivity. A patented method achieves a selectivity ranging from 50% to 100%, and optimally from 99% to 100%, for hydroxyvaleric acid production [1]. In contrast, the direct electrochemical synthesis of other common α-hydroxy acid monomers like glycolic or lactic acid from their respective keto-acid precursors is not as widely established at similar selectivity levels from renewable feedstocks, giving 2-hydroxyvaleric acid a unique position in the value chain for sustainable polymer production [2].

Green Chemistry Polymer Science Bioplastics

Validated Application Scenarios for 2-Hydroxyvaleric Acid (CAS 6450-97-1)


Clinical and Translational Research: LDH-C4 Activity Assays for Male Fertility

Procure 2-hydroxyvaleric acid as the validated substrate for the improved Lactate Dehydrogenase C4 (LDH-C4) staining method. This application is supported by ROC analysis demonstrating high diagnostic accuracy (AUC 0.941, sensitivity 0.912, specificity 0.895) for discriminating sperm with normal and low LDH-C4 activity, a key marker in male infertility studies [1].

Metabolomics and Biomarker Discovery: Targeted Quantification of an Endogenous Metabolite

Use high-purity 2-hydroxyvaleric acid as an analytical standard for the identification and quantification of this metabolite in human biofluids. The established normal urinary concentration range (0-4 umol/mmol creatinine) provides a crucial benchmark for detecting and monitoring inherited metabolic disorders, including Succinic Acidemia and Propionyl-CoA carboxylase deficiency [2].

Sustainable Polymer Chemistry: Precursor for Biodegradable Polyhydroxyalkanoates (PHAs)

Utilize 2-hydroxyvaleric acid as a monomer or co-monomer in the synthesis of polyhydroxyalkanoate (PHA) biopolymers. Its potential for sustainable production is underpinned by a patented method for high-selectivity (up to 99-100%) electrochemical synthesis from the renewable feedstock levulinic acid, offering an advantage for green chemistry initiatives [3].

Biomedical and Biological Research: Aqueous Assay Development

For in vitro or cell-based assays requiring α-hydroxy fatty acids, select 2-hydroxyvaleric acid over less soluble branched-chain analogs like 2-hydroxyisovaleric acid. Its high calculated water solubility (162 g/L) facilitates preparation of concentrated aqueous stock solutions, minimizing the use of potentially cytotoxic organic solvents like DMSO and simplifying experimental workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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